molecular formula C7H14F2O2Si B1586344 Ethyl difluoro(trimethylsilyl)acetate CAS No. 205865-67-4

Ethyl difluoro(trimethylsilyl)acetate

Cat. No.: B1586344
CAS No.: 205865-67-4
M. Wt: 196.27 g/mol
InChI Key: DYAKYYSMROBYNG-UHFFFAOYSA-N
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Description

Ethyl difluoro(trimethylsilyl)acetate is a chemical compound with the molecular formula C7H14F2O2Si. It is known for its unique properties, including the presence of both difluoromethyl and trimethylsilyl groups. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes.

Safety and Hazards

Ethyl difluoro(trimethylsilyl)acetate is classified as a flammable liquid and vapor. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

Ethyl difluoro(trimethylsilyl)acetate is a reagent used in organic synthesis . It is primarily targeted at carbon atoms in organic compounds, where it can introduce a difluoromethyl group . This group can significantly alter the properties of the target molecule, making it a valuable tool in the development of new pharmaceuticals and other biologically active compounds .

Mode of Action

The mode of action of this compound involves the transfer of a difluoromethyl group to a target molecule . This process is facilitated by the presence of a trimethylsilyl group in the this compound molecule, which acts as a leaving group, allowing the difluoromethyl group to form a bond with the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound will depend on the specific target molecule. The introduction of a difluoromethyl group can significantly alter the properties of the target molecule, potentially affecting its reactivity, stability, and interactions with other molecules . This can have downstream effects on various biochemical pathways, particularly in the context of drug development.

Pharmacokinetics

As a reagent used in organic synthesis, it is likely that these properties would be significantly influenced by the specific context in which it is used, including the nature of the target molecule and the conditions of the reaction .

Result of Action

The primary result of the action of this compound is the introduction of a difluoromethyl group into a target molecule . This can significantly alter the properties of the target molecule, potentially enhancing its reactivity, stability, or interactions with other molecules . In the context of drug development, this could lead to the creation of new pharmaceuticals with improved efficacy, safety, or pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl difluoro(trimethylsilyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with difluorocarbene, generated in situ from difluoromethylating agents such as difluoromethyltrimethylsilane. The reaction typically requires the presence of a base, such as cesium fluoride, and a catalyst, such as copper(I) iodide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl difluoro(trimethylsilyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Bases: Cesium fluoride, potassium fluoride

    Catalysts: Copper(I) iodide, palladium catalysts

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis yields difluoroacetic acid, while cross-coupling reactions produce various difluoromethylated aromatic compounds .

Comparison with Similar Compounds

Ethyl difluoro(trimethylsilyl)acetate can be compared with other difluoromethylating agents, such as:

This compound stands out due to its unique combination of difluoromethyl and trimethylsilyl groups, providing a versatile tool for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-trimethylsilylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAKYYSMROBYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374562
Record name Ethyl trimethylsilyldifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205865-67-4
Record name Ethyl trimethylsilyldifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to the above-described scheme, magnesium (243 mg, 10.0 mmol), chlorotrimethylsilane (Me3SiCl; 2.17 g, 20.0 mmol) and DMF (15 mL) were put into a two-neck reaction tube under nitrogen atmosphere. Ethyl chlorodifluoroacetate (Compound 3; 793 mg, 624 μL, 5.0 mmol) was added thereto with the reaction container being cooled in water bath, and then the mixture was stirred at room temperature for 1.5 hours. The reaction mixture was extracted with diethyl ether and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Diethyl ether was distilled away under reduced pressure, and by carrying out the production by silica gel column chromatography, difluorotrimethylsilanylacetic acid ethyl ester (Compound 3a) was obtained with a yield of 43%.
Quantity
243 mg
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reactant
Reaction Step One
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2.17 g
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reactant
Reaction Step Two
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Quantity
15 mL
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reactant
Reaction Step Three
Quantity
624 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ethyl difluoro(trimethylsilyl)acetate enable the synthesis of difluoromethylated pyridines?

A1: This reagent participates in copper-promoted cross-coupling reactions with halopyridines. [] The reaction proceeds through a nucleophilic substitution mechanism, where the halopyridine acts as the electrophile. Subsequent decarboxylation then yields the desired difluoromethylated pyridine product. This synthetic route is considered efficient and convenient for accessing this important class of compounds.

Q2: What makes this compound particularly useful for incorporating difluoromethylene groups?

A2: This reagent serves as a precursor to difluorocarbene (:CF2) or its synthetic equivalents. [] The trimethylsilyl group can be readily cleaved under various reaction conditions, generating the reactive difluorocarbene species. This carbene can then undergo a range of transformations, including cyclopropanation and insertion reactions, enabling the incorporation of the difluoromethylene (CF2) unit into target molecules.

Q3: Can this compound be used to synthesize other heterocycles besides pyridines?

A3: While the provided research focuses on pyridine synthesis, the underlying reactivity principles suggest broader applications. [, ] this compound can potentially be utilized to synthesize other difluoromethylated heterocycles. For instance, reactions with imines can lead to the formation of 3,3-difluoroazetidinones. [] Exploring the reactivity of this reagent with various electrophiles under different reaction conditions could unlock novel synthetic routes to diverse difluoromethylated heterocyclic compounds.

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